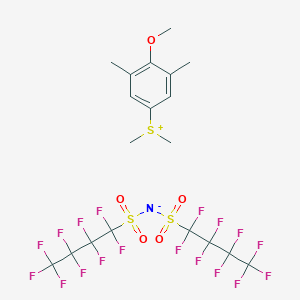
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is a complex organic compound with the molecular formula C19H17F18NO5S3 and a molecular weight of 777.51 g/mol . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide typically involves the reaction of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium with bis((perfluorobutyl)sulfonyl)amide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the sulfonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, halide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photolithography.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorooctyl)sulfonyl)amide
Uniqueness
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as photolithography and advanced material synthesis .
Propriétés
Formule moléculaire |
C19H17F18NO5S3 |
|---|---|
Poids moléculaire |
777.5 g/mol |
Nom IUPAC |
bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide;(4-methoxy-3,5-dimethylphenyl)-dimethylsulfanium |
InChI |
InChI=1S/C11H17OS.C8F18NO4S2/c1-8-6-10(13(4)5)7-9(2)11(8)12-3;9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22/h6-7H,1-5H3;/q+1;-1 |
Clé InChI |
RRMVYPOCFYAGHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)[S+](C)C.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
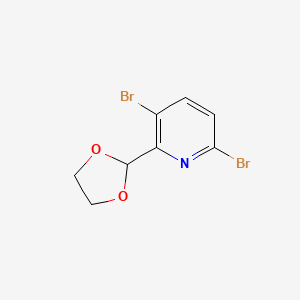
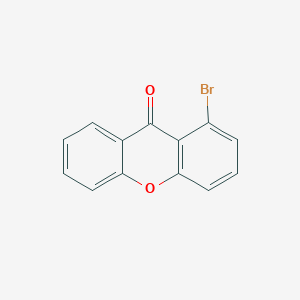


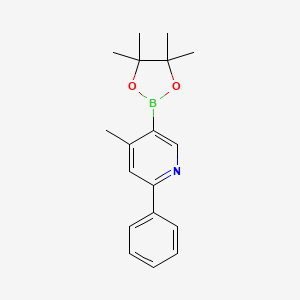

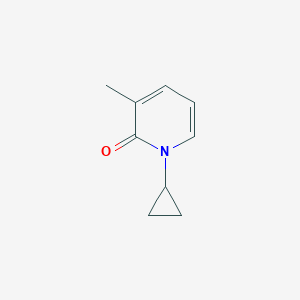
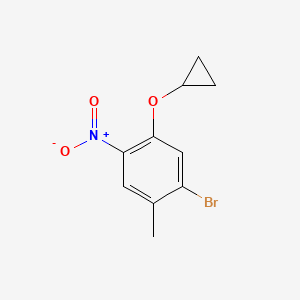
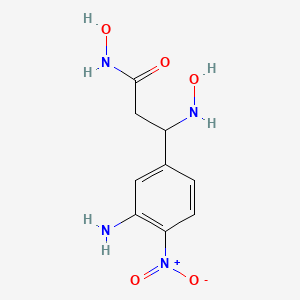
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)



